n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine
Description
N-(2-(1H-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine is a compound that features a pyrazole ring attached to an ethyl chain, which is further connected to a phenylpropanamine structure. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemistry, and material science.
Properties
IUPAC Name |
1-phenyl-N-(2-pyrazol-1-ylethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-14(13-7-4-3-5-8-13)15-10-12-17-11-6-9-16-17/h3-9,11,14-15H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGRTZHNXFNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine typically involves the formation of the pyrazole ring followed by its attachment to the ethyl chain and subsequent connection to the phenylpropanamine structure. One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring . The pyrazole ring is then alkylated with an appropriate ethyl halide under basic conditions to form the intermediate compound. Finally, this intermediate is reacted with phenylpropanamine under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenylpropanamine moiety.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-(2-(1H-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine
- 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
Uniqueness
N-(2-(1H-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the phenylpropanamine moiety allows for diverse interactions with biological targets, making it a versatile compound in various research fields .
Biological Activity
N-(2-(1H-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine, a compound characterized by its unique pyrazole and phenylpropanamine structure, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Receptor Interaction : It has been shown to interact with receptors linked to chemotaxis and inflammation, particularly interleukin-8 (IL8) receptors, which are critical in neutrophil activation and migration .
Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that N-(4-substituted)pyrazolyl derivatives can inhibit IL8-induced neutrophil chemotaxis with IC50 values ranging from 10 nM to 55 nM . This suggests that this compound may similarly exert anti-inflammatory effects through similar mechanisms.
Anticancer Potential
The compound's structural features allow for potential anticancer applications. Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve modulation of cell signaling pathways related to proliferation and survival .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that pyrazole derivatives significantly inhibited IL8-induced neutrophil chemotaxis. |
| Study 2 | Investigated the anticancer properties of similar compounds, showing promising results in inducing apoptosis in various cancer cell lines. |
| Study 3 | Explored the synthesis of pyrazole-based compounds as potential therapeutic agents for inflammatory diseases. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound | Biological Activity | IC50 (nM) |
|---|---|---|
| N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine | Moderate anti-inflammatory effects | 45 |
| 3-Benzyl-N-pyrazolyl derivatives | Strong IL8 inhibition | 10 |
| 3-Isopropylureido derivatives | Moderate IL8 inhibition | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
